molecular formula C18H10F3N3O3S B3598400 2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B3598400
M. Wt: 405.4 g/mol
InChI Key: FUDWYTCIPDVXNZ-UHFFFAOYSA-N
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Description

2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[74003,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group, a thia-diazatricyclo ring system, and a carboxamide functional group

Preparation Methods

The synthesis of 2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the trifluoromethoxyphenyl intermediate:

    Construction of the thia-diazatricyclo ring system: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Coupling of the intermediates:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the trifluoromethoxyphenyl group may enhance binding affinity to certain protein targets, while the thia-diazatricyclo ring system may facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can be compared with similar compounds to highlight its uniqueness:

    2-oxo-N-[4-(methoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.

    2-oxo-N-[4-(trifluoromethyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide: The presence of a trifluoromethyl group instead of a trifluoromethoxy group may affect the compound’s reactivity and interactions with biological targets.

    2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, which may alter the compound’s solubility and biological activity.

These comparisons highlight the importance of specific functional groups in determining the properties and applications of the compound.

Properties

IUPAC Name

2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N3O3S/c19-18(20,21)27-11-6-4-10(5-7-11)22-15(25)13-9-12-16(28-13)23-14-3-1-2-8-24(14)17(12)26/h1-9H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDWYTCIPDVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 4
2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

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